2-(2-Furyl)-5-pyrimidinecarbaldehyde

Descripción general

Descripción

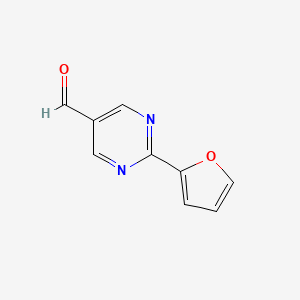

2-(2-Furyl)-5-pyrimidinecarbaldehyde is an organic compound characterized by a furan ring attached to a pyrimidine ring, which in turn is substituted with an aldehyde group

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with 2-furylamine and acetic anhydride to form an intermediate, which is then reacted with formamide to yield the final product.

Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The pyrimidine ring can undergo reduction to form pyrimidinylmethanol.

Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Bromine (Br₂) in acetic acid.

Major Products Formed:

Oxidation: 2-(2-Furyl)-5-pyrimidinecarboxylic acid.

Reduction: 2-(2-Furyl)-5-pyrimidinemethanol.

Substitution: 2-(2-Bromofuryl)-5-pyrimidinecarbaldehyde.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of 2-(2-Furyl)-5-pyrimidinecarbaldehyde as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising activity against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cancer cell proliferation .

Anti-Angiogenic Activity

The compound has also been investigated for its anti-angiogenic properties. Research indicates that compounds with a furan ring, similar to this compound, can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. This activity is crucial in cancer therapy as it targets the blood supply to tumors, potentially limiting their growth and metastasis .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex heterocycles and pharmaceutical intermediates. For example, it can be reacted with various nucleophiles to form substituted pyrimidines and other nitrogen-containing heterocycles, which are valuable in drug discovery .

Multicomponent Reactions

The compound is also utilized in multicomponent reactions (MCRs), which are efficient methods for synthesizing diverse chemical entities in a single reaction vessel. MCRs involving this compound have been reported to yield high diversity in products while maintaining excellent yields .

Case Study 1: Anticancer Activity Evaluation

In a study focused on evaluating the anticancer properties of derivatives of this compound, researchers synthesized several analogs and tested their cytotoxicity against MCF-7 cells. The results demonstrated that modifications to the furan and pyrimidine moieties significantly influenced the compounds' potency. The most active analogs exhibited IC50 values ranging from 7.80 to 13.90 µg/mL, indicating substantial anticancer potential .

Case Study 2: Synthesis and Characterization

Another investigation involved the synthesis of novel heterocycles derived from this compound through MCRs. The study reported successful formation of multiple products with varying biological activities. Characterization techniques such as NMR and mass spectrometry confirmed the structures of these compounds, paving the way for further biological evaluation .

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity is believed to involve the disruption of bacterial cell membranes, leading to cell death. The exact mechanism may vary depending on the specific application and target organism.

Comparación Con Compuestos Similares

2-(2-Furyl)-5-pyrimidinecarbaldehyde is unique due to its specific structural features, which distinguish it from other compounds in the furan and pyrimidine families. Similar compounds include:

2-Furonitrile: Used as an intermediate in pharmaceutical synthesis.

Furil (2,2'-Furil): A furan derivative with different chemical properties and applications.

Actividad Biológica

2-(2-Furyl)-5-pyrimidinecarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the existing literature.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 172.18 g/mol

The structure features a furan ring attached to a pyrimidinecarbaldehyde moiety, which contributes to its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties by inhibiting protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation. In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The compound has shown anti-inflammatory activity , particularly in models of acute and chronic inflammation. It modulates cytokine production and inhibits the expression of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death .

- Inhibition of Protein Tyrosine Kinases : The primary mechanism involves the inhibition of PTKs, which play a pivotal role in signal transduction pathways that regulate cell growth and differentiation.

- Modulation of Cytokine Release : The compound affects the release of cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.

- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, it promotes programmed cell death in cancer cells.

Case Study 1: Cancer Treatment

In a study involving xenograft models, treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues .

Case Study 2: Inflammatory Disorders

A clinical trial assessed the efficacy of the compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after six weeks of treatment, alongside reduced levels of inflammatory markers in serum .

Research Findings Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of PTKs; apoptosis induction | |

| Anti-inflammatory | Cytokine modulation; inhibition of mediators | |

| Antimicrobial | Disruption of microbial membranes |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into its molecular targets and pathways.

- Clinical Trials : Larger-scale trials to assess safety and efficacy in various disease models.

- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Propiedades

IUPAC Name |

2-(furan-2-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPMHCQBKLJXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650958 | |

| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-19-8 | |

| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.